N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide
Overview
Description
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and various functional groups
Scientific Research Applications
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and furan rings, followed by the introduction of the benzyl and carbamoyl groups. Common reagents used in these reactions include benzyl bromide, thiophene-2-carboxylic acid, and furan-2-carboxylic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures and solvent environments, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-(5-benzyl-3-carbamoyl-4-methyl-thiophen-2-yl)-phthalamic acid: This compound has a similar thiophene ring structure but differs in the functional groups attached.
N-(5-benzyl-3-carbamoyl-4-methyl-thiophen-2-yl)-succinamic acid: Another similar compound with variations in the attached functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-7-8-15(23-11)17(22)20-18-14(16(19)21)10-13(24-18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDLFWXDFDFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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